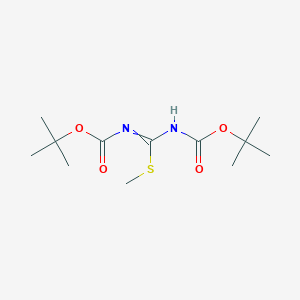

1,3-Di-Boc-2-methylisothiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Di-Boc-2-methylisothiourea: is a chemical compound with the molecular formula C12H22N2O4S 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea . This compound is primarily used as a reagent in organic synthesis, particularly for the guanylation of amines .

準備方法

Synthetic Routes and Reaction Conditions: 1,3-Di-Boc-2-methylisothiourea can be synthesized from di-tert-butyl dicarbonate and 2-methyl-2-thiopseudourea sulfate . The reaction typically involves the use of dichloromethane as a solvent and triethylamine as a base. The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediates .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

化学反応の分析

Types of Reactions: 1,3-Di-Boc-2-methylisothiourea primarily undergoes substitution reactions . It is used as a reagent for the guanylation of amines, where it reacts with amines to form guanidine derivatives .

Common Reagents and Conditions:

Reagents: Amines, dichloromethane, triethylamine.

Conditions: Low temperatures (around -78°C), inert atmosphere (nitrogen or argon).

Major Products: The major products formed from these reactions are guanidine derivatives , which are valuable intermediates in organic synthesis .

科学的研究の応用

1,3-Di-Boc-2-methylisothiourea is used in various scientific research applications, including:

作用機序

The mechanism of action of 1,3-Di-Boc-2-methylisothiourea involves the formation of guanidine derivatives through substitution reactions with amines. The compound acts as a guanylation reagent, transferring the guanidine group to the amine substrate. This process is facilitated by the presence of dichloromethane and triethylamine , which help stabilize the reaction intermediates .

類似化合物との比較

- 1,3-Bis(tert-butoxycarbonyl)guanidine

- 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea

- N,N’-Di-Boc-S-methylisothiourea

Uniqueness: 1,3-Di-Boc-2-methylisothiourea is unique due to its specific structure, which includes two tert-butoxycarbonyl (Boc) protecting groups and a methylisothiourea moiety. This structure makes it particularly effective as a guanylation reagent, providing high yields and selectivity in the formation of guanidine derivatives .

生物活性

1,3-Di-Boc-2-methylisothiourea (DBMITU) is a synthetic compound recognized for its role in organic synthesis, particularly in the guanylation of amines. This article delves into its biological activity, applications in medicinal chemistry, and the implications of its use in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to a methylisothiourea backbone. Its chemical formula is C12H22N2O4S and it is often used as a reagent in peptide synthesis and the introduction of guanidine functionalities into various substrates.

The primary mechanism through which DBMITU exerts its biological effects involves the formation of guanidine derivatives. This occurs through substitution reactions with amines, facilitated by solvents like dichloromethane and bases such as triethylamine. The guanidylation process allows for the synthesis of compounds that exhibit significant biological activities, including antimicrobial and antiviral properties.

Applications in Biological Research

DBMITU has been utilized in various biological contexts:

- Peptide Synthesis : It serves as a guanidinylation reagent, enabling the incorporation of guanidine groups into peptides. This modification is crucial for enhancing biological activity and stability.

- Polymer Chemistry : Researchers have synthesized guanidinium-rich linear polymers using DBMITU, which demonstrate enhanced cellular internalization capabilities. These polymers are being explored for applications in drug delivery systems and gene therapy vectors .

Biological Activity and Case Studies

Research has demonstrated various biological activities associated with DBMITU-derived compounds:

- Antimicrobial Activity : Compounds synthesized from DBMITU have shown promising antimicrobial properties. For instance, studies indicate that certain guanidine derivatives exhibit effective inhibition against bacterial strains, making them potential candidates for antibiotic development .

- Antiviral Properties : The guanidine derivatives synthesized using DBMITU have also been evaluated for antiviral activity. Preliminary results suggest that these compounds can interfere with viral replication processes, although further studies are required to elucidate their mechanisms of action fully.

- Cellular Uptake Studies : In vitro assays using fluorescence microscopy and flow cytometry have confirmed that guanidinium-rich polymers derived from DBMITU significantly enhance cellular uptake compared to conventional delivery systems. This property is essential for improving the efficacy of therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activity of DBMITU and its derivatives:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Derivatives showed effective inhibition against multiple bacterial strains. |

| Study 2 | Antiviral | Compounds exhibited interference with viral replication in preliminary assays. |

| Study 3 | Cellular Uptake | Guanidinium-rich polymers enhanced cellular internalization significantly compared to controls. |

特性

IUPAC Name |

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJXXWHAJKRDKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107819-90-9 |

Source

|

| Record name | 1,3-DI-BOC-2-METHYLISOTHIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the advantages of using 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (also known as 1,3-Di-Boc-2-methylisothiourea) in the synthesis of protected benzamidines?

A1: 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea offers several advantages in this specific chemical reaction:

- Effective Amidine Formation: It acts as an efficient amidine-forming cross-coupling partner under Liebeskind-Srogl conditions [].

- High Yields: When reacted with boronic acids in the presence of a palladium catalyst and copper(I) thiophenecarboxylate, it yields fully protected benzamidines in good to excellent yields (40-91%) [].

- SEM-Protection Compatibility: The research highlights its successful application after SEM-protection, further broadening its utility in multi-step synthesis [].

Q2: What is the role of the palladium catalyst and copper(I) thiophenecarboxylate in the reaction involving 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea?

A2: The reaction described in the research utilizes a palladium catalyst for the cross-coupling reaction between the SEM-protected 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea and boronic acids []. Copper(I) thiophenecarboxylate (CuTC) likely functions as a co-catalyst in this reaction, potentially facilitating transmetalation steps in the catalytic cycle. Further mechanistic studies could elucidate the specific roles of these catalysts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。